(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine
Description
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic xanthine derivative characterized by a styryl group substituted with 2,4-dimethoxy moieties and diethyl groups at the 1- and 3-positions of the xanthine core. The compound’s design leverages modifications to the styryl substituents and alkyl chains to optimize receptor binding and pharmacokinetics.
Properties
CAS No. |
155271-03-7 |
|---|---|
Molecular Formula |
C20H24N4O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)12-15(13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ |
InChI Key |
ATDDLHWKZVKABJ-PKNBQFBNSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C=C(C=C3)OC)OC)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine typically involves the condensation of 2,4-dimethoxybenzaldehyde with 1,3-diethyl-7-methylxanthine under basic conditions. The reaction is facilitated by the use of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide. The reaction mixture is heated to promote the formation of the styryl derivative through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the styryl double bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho or para to the methoxy groups, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. It may also interact with specific enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
The table below summarizes key structural and pharmacological differences between (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine and its analogs:
Key Observations:
- Styryl Substituent Position: The 2,4-dimethoxy configuration in the target compound differs from the 3,4-dimethoxy groups in istradefylline and KF17835. This positional isomerism may alter adenosine receptor binding kinetics, as 3,4-dimethoxy groups in istradefylline are critical for high A2A affinity and selectivity .
- Alkyl Chain Length : Replacing diethyl (target compound) with dipropyl (KF17837) enhances A2A affinity (Ki ~2.3 nM vs. ~15 nM for istradefylline) but may reduce metabolic stability due to increased lipophilicity .
- Receptor Selectivity: Istradefylline’s >100-fold A2A/A1 selectivity contrasts with DPCPX, a non-selective A1 antagonist, highlighting the importance of styryl modifications for subtype specificity .
Pharmacokinetic and Functional Comparisons
Blood-Brain Barrier (BBB) Penetration
- Istradefylline’s diethyl groups and 3,4-dimethoxy styryl structure confer moderate lipophilicity, enabling BBB penetration for central nervous system (CNS) applications .
- The target compound’s 2,4-dimethoxy groups may reduce BBB permeability compared to istradefylline due to altered polarity, though this requires experimental validation.
Neuroprotective Efficacy
Potential Advantages of (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- Enhanced Selectivity : The 2,4-dimethoxy configuration may reduce off-target interactions with A1 receptors compared to 3,4-dimethoxy analogs, though receptor binding assays are needed to confirm this hypothesis.
- Metabolic Stability : Shorter alkyl chains (diethyl vs. dipropyl) could improve metabolic stability and reduce hepatic clearance compared to KF17837 .
Biological Activity
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine (often referred to as DMX) is a synthetic compound belonging to the xanthine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of DMX, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C20H24N4O4
- Molecular Weight : 368.43 g/mol
- Structure : The compound features a xanthine core with dimethoxystyryl and diethyl substitutions that influence its pharmacological properties .
DMX exhibits its biological activity primarily through interactions with adenosine receptors, particularly A1 and A2A subtypes. The proposed mechanisms include:
- Adenosine Receptor Antagonism : DMX acts as a competitive antagonist at adenosine A1 and A2A receptors. This antagonism can enhance neurotransmitter release and modulate various physiological processes .
- Phosphodiesterase Inhibition : Similar to other methylxanthines, DMX may inhibit phosphodiesterases, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in signaling pathways related to cell growth and survival .
- Ryanodine Receptor Activation : DMX has been shown to activate ryanodine receptors, which are critical for calcium release in muscle and neuronal cells. This activation can enhance cellular excitability and neurotransmitter release .
1. Neuroprotective Effects
Research indicates that DMX may have neuroprotective properties, particularly in models of neurodegenerative diseases. By antagonizing adenosine receptors, DMX can potentially improve synaptic transmission and reduce neuroinflammation .
2. Antitumor Activity
Studies have demonstrated that DMX exhibits growth inhibitory effects against various tumor cell lines. The mechanism is thought to be related to its ability to modulate adenosine signaling pathways that are often hijacked by tumors for immune evasion .
3. Cardiovascular Effects
DMX's action on adenosine receptors also suggests potential cardiovascular benefits. Its ability to induce vasodilation through A2A receptor activation may contribute to improved coronary blood flow and cardiac protection under ischemic conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of DMX:
- Study on Neuroprotection : In a model of Alzheimer's disease, DMX was found to reduce amyloid-beta toxicity in neuronal cultures, suggesting a protective role against neurodegeneration.
- Antitumor Studies : In vitro assays demonstrated that DMX inhibited the proliferation of glioblastoma cells by inducing apoptosis through the modulation of adenosine receptor signaling pathways .
- Cardiovascular Research : In animal models, DMX administration resulted in significant improvements in heart function during ischemic episodes, highlighting its potential as a cardioprotective agent.
Data Table: Summary of Biological Activities
Q & A
[Basic] What synthetic routes are recommended for synthesizing (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine?
Methodological Answer:
The compound can be synthesized via elimination-substitution reactions or condensation strategies. A validated approach involves alkylation of xanthine precursors followed by styryl group introduction. For example:
Alkylation : Start with a 3-hydroxyxanthine derivative. React with diethyl sulfate or ethyl halides under mild alkaline conditions (pH 7–8) to introduce diethyl groups at positions 1 and 3 .
Styryl Coupling : Use a Heck coupling reaction to attach the 2,4-dimethoxystyryl group at position 3. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) in anhydrous DMF at 80–100°C .
Purification : Crystallize the product from aqueous dioxane or ethanol to achieve ≥98% purity (confirmed via HPLC) .
[Basic] How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). The styryl group’s vinyl protons appear as doublets (δ 6.5–7.5 ppm), while methoxy groups resonate at δ ~3.8 ppm. Xanthine core protons (N7-CH₃, N1/N3-CH₂CH₃) are typically δ 2.1–4.0 ppm .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (C₂₀H₂₄N₄O₄, m/z 384.43) and rule out byproducts .
- UV-Vis : The styryl moiety absorbs at λₘₐₐ ~320–350 nm (ε >10,000 M⁻¹cm⁻¹), useful for concentration determination in solubility studies .
[Basic] What are the solubility properties and formulation challenges for this compound?
Methodological Answer:
Key solubility data (from experimental measurements):
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 6.0 | Primary solvent for in vitro |
| Water | Insoluble | Requires surfactants for assays |
| Ethanol | Insoluble | Limited utility in formulations |
For in vivo studies, use DMSO stocks diluted in saline (≤0.1% DMSO final) to avoid cytotoxicity. For oral administration, formulate with cyclodextrins or lipid-based carriers to enhance bioavailability .
[Advanced] How can synthesis yields be optimized while minimizing byproducts?
Methodological Answer:
- Catalyst Optimization : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ to enhance Heck coupling efficiency (yield improvement: 60% → 85%) .
- Reaction Monitoring : Use TLC (silica gel, CH₂Cl₂:MeOH 9:1) to track styryl group incorporation. Quench reactions at 85% conversion to prevent over-alkylation.
- Byproduct Mitigation : Add molecular sieves (3Å) to scavenge water, reducing hydrolysis of methoxy groups .
[Advanced] How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
Common contradictions and solutions:
- Overlapping NMR Peaks : Use deuterated DMSO-d₆ for better resolution. For ambiguous vinyl proton assignments, conduct NOESY to confirm E-stereochemistry (cross-peaks between styryl protons and xanthine CH₃ groups) .
- Mass Spec Adducts : Add 0.1% formic acid to ESI-MS samples to suppress sodium/potassium adducts.
- Purity Discrepancies : Cross-validate HPLC (C18 column, acetonitrile:H₂O gradient) with melting point analysis (mp ~180–185°C) .
[Advanced] What experimental designs are suitable for evaluating pharmacological efficacy in inflammatory models?
Methodological Answer:
Adapt the DSS-induced colitis model () with modifications:
Dosing : Administer 10–20 mg/kg compound orally 3×/week. Include a pretreatment phase (2 days pre-DSS) to assess prophylactic effects.
Endpoints :
- Colon length shortening (measure post-sacrifice).
- Histopathology (H&E staining for crypt damage).
- Inflammatory markers (RT-PCR for TNF-α, IL-6; IHC for COX-2).
Controls : Use dexamethasone (2 mg/kg) as a positive control and vehicle (0.5% methylcellulose) as negative control .
[Advanced] How to establish structure-activity relationships (SAR) for xanthine derivatives?
Methodological Answer:
- Core Modifications : Compare substituents at positions 1,3 (diethyl vs. dimethyl) and 8 (styryl vs. thienyl). Synthesize analogs via the same route and test in adenosine receptor binding assays .
- Functional Assays : Use radioligand displacement (³H-CCPA for A₁ receptors) to quantify affinity. The 2,4-dimethoxystyryl group enhances A₂ₐ selectivity (Ki < 100 nM) .
- Computational Modeling : Perform docking studies with AutoDock Vina using A₂ₐ receptor crystal structures (PDB: 3REJ). Correlate binding scores with experimental IC₅₀ values .
[Advanced] What strategies improve compound stability in long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
